molecular formula C15H12Br2N2O B13798648 2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13798648
M. Wt: 396.08 g/mol
InChI Key: WMAPILZFWZZAGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound characterized by the presence of bromine, methyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the benzoxazole moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine atoms and benzoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylphenol
  • 2,4-Dibromo-6-methylbenzene
  • 2,4-Dibromo-6-methylbenzoic acid

Uniqueness

2,4-Dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both bromine atoms and the benzoxazole moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

2,4-dibromo-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-4-11-10(5-7)19-15(20-11)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3

InChI Key

WMAPILZFWZZAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C(=C3Br)N)C)Br

Origin of Product

United States

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